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Bromodi(o-tolyl)phosphine

Cat. No.: B14256039
M. Wt: 293.14 g/mol
InChI Key: NBRSVRBGWFULSG-UHFFFAOYSA-N
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Description

Bromodi(o-tolyl)phosphine is a valuable organophosphorus compound for research and development, particularly in the field of catalysis and materials science. While its structural analog, tri(o-tolyl)phosphine, is a ubiquitous ligand in palladium-catalyzed processes such as Suzuki-Miyaura and Heck cross-coupling reactions , the bromo substituent in this compound presents unique reactivity for further functionalization. Phosphine ligands like tri(o-tolyl)phosphine are prized for their significant steric bulk and stability, which facilitate the formation of highly active monophosphine-ligated palladium(0) species crucial for catalytic cycles . These properties are often leveraged in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. Furthermore, related phosphine ligands demonstrate versatile coordination chemistry, forming stable complexes with various transition metals such as silver, which have applications in developing new catalytic systems and advanced materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrP B14256039 Bromodi(o-tolyl)phosphine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrP

Molecular Weight

293.14 g/mol

IUPAC Name

bromo-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C14H14BrP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

NBRSVRBGWFULSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Br

Origin of Product

United States

Ligand Design Principles and Coordination Chemistry of Bromodi O Tolyl Phosphine Derivatives

Steric and Electronic Parameters Governing Phosphine (B1218219) Ligand Performance

Quantitative Assessment of Steric Bulk: Cone Angle Considerations

The steric hindrance imposed by a phosphine ligand is most famously quantified by the Tolman cone angle (θ). This metric is defined as the solid angle at a standard metal-phosphorus bond distance (2.28 Å) that encompasses the van der Waals radii of the ligand's substituents in their most compact conformation. libretexts.org A larger cone angle signifies greater steric bulk, which can be instrumental in creating a coordinatively unsaturated metal center, a key feature for promoting catalytic activity. libretexts.orglibretexts.org

The di(o-tolyl)phosphino group is sterically demanding due to the presence of methyl groups in the ortho position of the phenyl rings. For the related and well-documented ligand, tris(o-tolyl)phosphine [P(o-tol)₃], the cone angle is a substantial 194°. chemicalbook.comwikipedia.org This value is significantly larger than that of less hindered arylphosphines like triphenylphosphine (B44618) (PPh₃) and much larger than that of basic alkylphosphines like trimethylphosphine (B1194731) (PMe₃). This considerable bulk can stabilize low-coordination-number metal complexes and influence the regioselectivity of catalytic transformations. libretexts.orgmontana.edu The steric properties of bromodi(o-tolyl)phosphine are expected to be dominated by the two bulky o-tolyl groups.

Phosphine LigandTolman Cone Angle (θ)Reference
Tri(o-tolyl)phosphine (P(o-tol)₃)194° wikipedia.org
Tricyclohexylphosphine (PCy₃)170°
Triphenylphosphine (PPh₃)145° montana.edu
Trimethylphosphine (PMe₃)118° libretexts.org

Electronic Influence of Aryl and Bromo Substituents on σ-Donation

The electronic nature of a phosphine ligand dictates its σ-donor and π-acceptor properties. These are often evaluated using spectroscopic methods, such as measuring the C-O stretching frequencies (ν(CO)) in metal carbonyl complexes. libretexts.orgacs.org Stronger σ-donating phosphines increase the electron density on the metal, leading to enhanced back-bonding into the CO π* orbitals and a corresponding decrease in the ν(CO) frequency. libretexts.orgrsc.org

The di(o-tolyl)phosphino moiety possesses two aryl groups. Generally, arylphosphines are considered less basic and poorer σ-donors compared to trialkylphosphines because the phosphorus lone pair can be delocalized into the aryl π-system, and the sp²-hybridized carbons are more electronegative than sp³-hybridized carbons. libretexts.org The addition of a bromine atom directly to the phosphorus center in this compound further diminishes its σ-donating capacity. Bromine is a highly electronegative substituent that inductively withdraws electron density from the phosphorus atom. This electronic-withdrawing effect makes the phosphorus lone pair less available for donation to a metal center, classifying this compound as a relatively electron-poor phosphine ligand. umb.edu This property can be advantageous in reactions where a more electrophilic metal center is desired.

Hemilability and Conformational Dynamics in Metal Complexation

Hemilability is a crucial concept in ligand design, describing the ability of a multidentate ligand to have one donor arm reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding. academie-sciences.fruab.cat This dynamic process is often essential for catalytic turnover. A ligand based on the this compound framework can be designed to be hemilabile by incorporating a secondary, weaker donor group.

For instance, phosphine-ether or phosphine-ketone ligands can exhibit this behavior. The 'soft' phosphine center forms a strong, stable bond with a transition metal, while the 'hard' oxygen donor forms a weaker, more labile bond. rsc.orgresearchgate.net This allows for a dynamic equilibrium where the oxygen can detach to open a coordination site and re-attach to stabilize the complex at a different stage of the catalytic cycle. The conformational flexibility of the backbone connecting the phosphine and the secondary donor is critical to facilitate this reversible binding. uab.cat While direct studies on this compound-based hemilabile ligands are specific, the principle is well-established with structurally related P,O-chelating ligands, which show dynamic coordination behavior in solution. rsc.orggrafiati.com

Formation of Transition Metal Complexes with this compound

This compound is a versatile building block for a range of transition metal complexes, capable of engaging in various coordination modes.

Monodentate and Multidentate Coordination Modes

In its simplest form, this compound acts as a two-electron, L-type monodentate ligand , coordinating to a metal center solely through its phosphorus atom. wikipedia.org However, its true versatility lies in its use as a precursor for more complex multidentate ligands. The bromine atom serves as a reactive handle for further synthetic transformations. For example, lithiation of the corresponding o-bromo(diarylphosphino)benzene precursor, followed by reaction with an appropriate electrophile, is a common strategy to construct bidentate and tridentate pincer-type ligands where the di(o-tolyl)phosphine (B1586906) unit is a key component. acs.org This modular approach allows for the synthesis of ligands with precisely defined steric and electronic properties for specific catalytic applications.

Intramolecular Cyclometallation Phenomena (e.g., Palladacycle Formation)

Phosphines containing o-tolyl substituents are renowned for their propensity to undergo intramolecular C-H activation, a process known as cyclometallation. chemicalbook.comwikipedia.org When treated with transition metal precursors like palladium(II) acetate (B1210297), the methyl group of one of the o-tolyl rings can be activated, leading to the formation of a highly stable five-membered ring structure called a palladacycle. acs.orgunistra.fr

This reaction typically involves the oxidative addition of the C-H bond to the palladium center, creating a new palladium-carbon bond and a formal chelate ring. nih.govnih.gov The resulting palladacyclic complexes, such as the famous Herrmann-Beller catalyst derived from P(o-tol)₃, are often exceptionally stable and serve as highly efficient precatalysts in cross-coupling reactions like the Heck and Suzuki reactions. wikipedia.orgacs.orgresearchgate.net The formation of these palladacycles from this compound derivatives demonstrates a key reactive pathway for this class of ligands, transforming a simple monodentate ligand into a robust, bidentate, cyclometalated structure. researchgate.net

Formation of Higher-Order Metal Clusters and Nanoparticles in the Presence of the Ligand

Phosphine ligands play a critical role in the synthesis and stabilization of higher-order metal clusters and nanoparticles. rsc.orgnih.gov They control the size, morphology, and surface chemistry of these nanoscale materials, which are of significant interest for applications in catalysis and materials science. nih.govskku.edu The use of phosphine ligands can lead to the formation of well-defined metal clusters with specific nuclearities and geometries. ru.nlrsc.org

The formation of metal nanoparticles often involves the reduction of a metal precursor in the presence of a stabilizing agent, such as a phosphine ligand. nih.gov The phosphine coordinates to the surface of the growing nanoparticle, preventing aggregation and controlling its final size. rsc.org For instance, phosphine-stabilized gold nanoparticles with narrow size distributions have been synthesized using mild reducing agents. nih.govacs.org The nature of the phosphine ligand, including its steric bulk and electronic properties, directly influences the size and stability of the resulting nanoparticles. skku.edu

While specific studies on this compound in nanoparticle formation are not extensively documented, the principles governing phosphine-stabilized nanoparticles can be applied. The bulky o-tolyl groups would provide significant steric protection to the nanoparticle surface, likely leading to the formation of relatively small and stable nanoparticles. The electronic effect of the bromine atom could also play a role in modulating the interaction of the ligand with the metal surface. Research on related phosphine ligands has shown that the choice of substituents on the phosphorus atom is a key factor in controlling the properties of the resulting nanomaterials. mdpi.com

Table 1: Examples of Phosphine-Stabilized Metal Nanoparticles

MetalPhosphine LigandNanoparticle Size (nm)Reference
Gold (Au)Triphenylphosphine1.2 - 2.8 nih.gov
Ruthenium (Ru)Secondary Phosphine Oxides1 - 2 rsc.org
Palladium (Pd)TrioctylphosphineNot specified skku.edu

Structural Characterization of Metal-Bromodi(o-tolyl)phosphine Complexes

The structural characterization of metal-phosphine complexes is essential for understanding their bonding and reactivity. numberanalytics.com X-ray crystallography is a primary technique for determining the precise three-dimensional arrangement of atoms in these complexes, providing data on bond lengths and angles. pnas.orgtandfonline.com Spectroscopic methods, particularly ³¹P NMR spectroscopy, are also invaluable for characterizing these complexes in solution. wikipedia.org

The coordination of a phosphine ligand to a metal center typically results in a significant downfield shift in the ³¹P NMR spectrum. skku.edu For metal complexes of this compound, the steric bulk of the two o-tolyl groups would significantly influence the coordination geometry. These bulky substituents would likely favor the formation of complexes with lower coordination numbers to minimize steric hindrance. libretexts.org

Table 2: Representative Bond Lengths in Metal-Phosphine Complexes

ComplexMetal-Phosphorus Bond Length (Å)Reference
trans-[PtI₂{P(C₆H₄Me-o)₃}₂]2.348(2) rsc.org
Pd(dba)[P(o-Tol)₃]₂2.388(1) researchgate.net
[Au(I)-(η²-alkyne)-phosphine]2.272(3) pnas.org
[CuCl(L)·CH₃CN]₂ (L = (diisopropylamino)(morpholino)(phenyl)phosphine)Not specified tandfonline.com

Influence of Bromine Substitution on Coordination Stability and Geometry

The substitution of a functional group on the phosphorus atom of a phosphine ligand can have a profound effect on the stability and geometry of its metal complexes. The introduction of a bromine atom in this compound introduces a combination of electronic and potential secondary coordination effects.

Furthermore, the halide substituent itself can play a role in the coordination sphere of the metal. researchgate.net In some cases, halide atoms on phosphine ligands have been shown to interact with the metal center or influence the preferred isomeric form of a complex. acs.org The identity of the halide can affect the reaction mechanism, for instance, in the oxidative addition of haloarenes to palladium(0) complexes. acs.org Studies on undecagold nanoclusters have also highlighted the influence of halide ligands on the stability and electronic properties of the clusters.

For this compound, the bromine atom could potentially engage in secondary interactions with the metal center, particularly in complexes with open coordination sites. This could lead to different coordination geometries or stabilities compared to analogous phosphines lacking a halide substituent. The interplay between the steric bulk of the o-tolyl groups and the electronic and potential coordinating effects of the bromine atom makes this compound a ligand with unique and tunable properties for coordination chemistry.

Catalytic Applications of Bromodi O Tolyl Phosphine in Organic Transformations

Transition Metal-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Phosphine (B1218219) ligands are integral to palladium-catalyzed cross-coupling reactions, which form the bedrock of complex molecule synthesis. The steric bulk and electron-donating nature of tolylphosphines make them particularly effective in these transformations.

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, heavily relies on efficient palladium-phosphine catalyst systems. Tolylphosphines, such as di(o-tolyl)phenylphosphine (P(o-tolyl)₂Ph) and tri(o-tolyl)phosphine (P(o-tolyl)₃), have demonstrated significant utility in these reactions.

Research has shown that moderately bulky tolylphosphines can lead to high conversions and turnover numbers in the Suzuki coupling of aryl bromides and chlorides. In a study comparing various tolylphosphines, P(o-tolyl)₂Ph was identified as a particularly effective ligand for the reaction between 4-bromoacetophenone and phenylboronic acid, especially at lower catalyst loadings. The steric hindrance provided by the ortho-methyl groups on the phenyl rings is believed to facilitate the reductive elimination step and stabilize the active catalytic species.

The effectiveness of these ligands allows for the coupling of a wide range of substrates, including those that are sterically demanding or less reactive, such as aryl chlorides. For instance, the use of tri(o-tolyl)phosphine has been suggested to suppress side reactions when coupling must be performed in less polar solvents. orgsyn.org The general conditions often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a base such as K₃PO₄ or Na₂CO₃, and an organic solvent, often with water as a co-solvent. mdpi.com

Aryl HalideBoronic AcidLigandCatalyst SystemBaseSolventYield (%)Ref
4-BromoacetophenonePhenylboronic acidP(o-tolyl)₂PhPd₂(dba)₃Na₂CO₃DMF/H₂O>98
4-ChloroanisolePhenylboronic acidP(o-tolyl)₂PhPd₂(dba)₃Na₂CO₃DMF/H₂O96
2-Bromotoluene (B146081)Phenylboronic acidP(o-tolyl)₃Pd(OAc)₂K₃PO₄DME>95 nih.gov
5-Bromopyridine (Ac protected)Vinylboronic acidP(o-tolyl)₃Pd(OAc)₂K₂CO₃Toluene/H₂O71.6 researchgate.net

The Heck reaction, a method for coupling unsaturated halides with alkenes, is another area where palladium-phosphine catalysts are paramount. pitt.edunih.gov Tri(o-tolyl)phosphine is a key component in the formation of the highly stable and active Herrmann-Beller palladacycle, a well-known precatalyst for Heck reactions. drugfuture.comwikipedia.org This palladacycle, formally known as trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II), becomes catalytically active at elevated temperatures (around 80°C) and demonstrates high thermal stability. drugfuture.com

The catalyst system typically involves the palladacycle or is formed in situ from Pd(OAc)₂ and P(o-tolyl)₃. wikipedia.org It facilitates the vinylation and arylation of a broad range of aryl bromides and even less reactive aryl chlorides. pitt.edudrugfuture.com The reaction conditions generally employ a polar aprotic solvent like DMF or NMP and a base, such as triethylamine (B128534) or sodium acetate (B1210297). pitt.edu The robustness of catalysts derived from tri(o-tolyl)phosphine allows for efficient coupling with high turnover numbers. sigmaaldrich.com

Beyond Suzuki and Heck reactions, tolylphosphine ligands are effective in other critical C-C bond-forming reactions.

Stille Coupling: This reaction couples an organotin compound with an organic halide. Catalysts based on tri(o-tolyl)phosphine have been employed in Stille reactions, demonstrating their versatility. numberanalytics.comfishersci.fr

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. Palladium complexes with tri(o-tolyl)phosphine are active catalysts for this transformation. sigmaaldrich.com A highly efficient protocol for synthesizing tetrasubstituted allenoates was developed using a Pd₂(dba)₃/tri(o-tolyl)phosphine system to couple propargylic carbonates and boronic acids. researchgate.net

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, this is another cross-coupling reaction where palladium-phosphine catalysts, including those with tolylphosphine ligands, are used. sigmaaldrich.come-bookshelf.de

The synthesis of chiral molecules often requires stereoselective catalytic methods. While simple tolylphosphines are achiral, o-bromoaryl phosphines serve as essential building blocks for creating P-chirogenic phosphine ligands. nih.govacs.orgresearchgate.net These chiral ligands are crucial for developing asymmetric cross-coupling reactions.

The process often involves the reaction of a P-chirogenic secondary phosphine borane (B79455) with a 1,2-dihaloarene, which proceeds with high stereoselectivity to yield o-halogeno-arylphosphine boranes. nih.govacs.org These intermediates can then be transformed into a variety of chiral ligands for use in stereoselective catalysis. For example, cobalt-catalyzed enantioselective cross-coupling of o-(bromo)arylphosphine oxide substrates has been used to generate axially chiral phosphine oxide compounds, which are precursors to valuable chiral ligands. bohrium.com

These specialized chiral phosphine ligands have been successfully applied in enantioselective Suzuki-Miyaura reactions to construct axially chiral biaryl products with excellent enantioselectivities (up to 96% ee). acs.org The design of the ligand is critical, as its steric and electronic properties directly influence the stereochemical outcome of the reaction. acs.orgnih.gov

Other C(sp²)-C(sp²) and C(sp²)-C(sp) Bond Formations

Applications in Carbon-Heteroatom Bond-Forming Reactions (e.g., C-N, C-O, C-S)

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is fundamental in the synthesis of pharmaceuticals and other fine chemicals. The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds.

The first generation of catalysts for this reaction utilized tri(o-tolyl)phosphine as the ligand. rug.nlsci-hub.cat This ligand proved effective for coupling aryl bromides with aminostannanes and later, directly with amines using a strong base. orgsyn.orgrug.nl The steric bulk of P(o-tolyl)₃ is crucial for promoting the reductive elimination step that forms the C-N bond and for preventing competing side reactions like β-hydride elimination. sci-hub.cat

While newer generations of more specialized biaryl phosphine ligands have since been developed to expand the reaction's scope, the foundational work with tri(o-tolyl)phosphine demonstrated the viability of palladium-catalyzed amination and paved the way for future advances. sci-hub.catwikipedia.org Palladium complexes with tri(o-tolyl)phosphine or related ligands have been used to synthesize a variety of nitrogen-containing compounds, including aryl amines, indoles, and carbazoles. orgsyn.orgnih.gov The catalyst system typically consists of a palladium precursor like Pd(OAc)₂ or a palladacycle, the phosphine ligand, and a base such as sodium tert-butoxide in a solvent like toluene. sci-hub.catnih.gov

Role in Asymmetric Catalysis for Enantioselective Transformations

Chiral phosphines are among the most important classes of ligands for transition-metal-catalyzed asymmetric synthesis. nih.govjst.go.jp They can induce chirality through various mechanisms, including creating a chiral environment around the metal center that differentiates between enantiotopic faces or groups of a prochiral substrate.

As previously mentioned, o-bromoaryl phosphines are key precursors for synthesizing P-chirogenic phosphine ligands. nih.govacs.orgresearchgate.net These ligands, which have a chiral center at the phosphorus atom, can be designed to be conformationally rigid and electron-rich, leading to high enantioselectivity and catalytic activity. nih.govjst.go.jp

Chiral phosphine ligands have been successfully employed in a wide array of enantioselective transformations:

Asymmetric Hydrogenation: Rhodium and Iridium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of C=C, C=O, and C=N bonds. dicp.ac.cn

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful tool for forming stereogenic centers. A vast number of chiral phosphine ligands, including P-chiral and those with backbone chirality, have been developed to induce high enantioselectivity in these reactions. nih.gov

Asymmetric Cycloadditions: Chiral phosphines can act as nucleophilic organocatalysts, promoting reactions like [3+2] cycloadditions to create functionalized cyclopentenes with excellent enantioselectivity. bohrium.comrsc.org

Asymmetric Conjugate Additions: Transition metal complexes bearing chiral phosphine ligands catalyze the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds. dicp.ac.cnsioc-journal.cn

The ability to dynamically control the chirality of a phosphine ligand using an external trigger, such as light, represents a cutting-edge approach in this field, offering the potential to switch the enantioselectivity of a reaction without synthesizing a new ligand. nih.gov The continuous development of novel chiral phosphines, often built from versatile synthons like bromo-aryl phosphines, remains a vibrant area of research aimed at discovering more efficient and selective catalysts for producing enantioenriched molecules. organic-chemistry.orgresearchgate.net

Asymmetric Allylation Reactions

While direct applications of bromodi(o-tolyl)phosphine as a primary ligand in asymmetric allylation are not extensively documented, its significance lies in its role as a valuable precursor for the synthesis of more complex, P-chiral and atropisomeric phosphine ligands. The di-o-tolylphosphino group is known for its significant steric bulk, a feature that is often exploited in the design of ligands for asymmetric catalysis to create a highly selective chiral environment around a metal center. scholaris.ca

The synthesis of chiral phosphine ligands often involves the nucleophilic substitution of a halogen on the phosphorus atom. nih.gov this compound, with its reactive P-Br bond, is an ideal starting material for such transformations. It can react with a variety of chiral organic fragments to generate novel phosphine ligands. For instance, methods for creating P-stereogenic phosphines frequently utilize phosphine oxides or phosphine-boranes as stable intermediates, which can be synthesized from halophosphines. nih.govnih.govsioc-journal.cn

In the context of palladium-catalyzed asymmetric allylic alkylation (AAA), the steric and electronic properties of the phosphine ligand are paramount in determining the enantioselectivity of the reaction. mdpi.com Research has shown that ligands incorporating bulky substituents, such as the o-tolyl groups found in this compound, can lead to superior enantioselectivity compared to their less hindered diphenyl analogues in specific catalytic systems. scholaris.ca For example, Ellman and coworkers demonstrated that a chiral iminophosphine ligand containing a di-o-tolylphosphine moiety afforded higher enantiomeric excess in the Pd-catalyzed AAA of 1,3-diphenylpropenyl acetate than the corresponding diphenylphosphino-containing ligand. scholaris.ca This underscores the potential of this compound as a synthon for high-performance chiral ligands tailored for asymmetric allylation.

Other Chiral Induction Processes

The utility of this compound as a precursor extends to a variety of other chiral induction processes beyond allylation. The development of new chiral phosphines is central to advancing enantioselective transformations. scholaris.ca The di-o-tolylphosphino moiety is a desirable feature in ligands for reactions where a large steric footprint is required to achieve high levels of asymmetric induction.

A notable strategy for synthesizing advanced chiral ligands is the metal-catalyzed asymmetric coupling of aryl halides bearing phosphorus-containing groups. For example, a nickel-catalyzed Ullmann-type homocoupling of ortho-iodoarylphosphine oxides has been developed to produce highly enantioenriched, axially chiral biaryl bisphosphine oxides. nih.gov These products can be readily reduced to the corresponding biaryl bisphosphines, providing a direct route to privileged ligands like BINAP analogues without requiring optical resolution. nih.gov Given the similar reactivity of aryl bromides and iodides in such cross-coupling reactions, this compound could potentially be elaborated into an ortho-bromoaryl-di(o-tolyl)phosphine, which would then be a key substrate for this type of asymmetric dimerization, yielding novel, sterically demanding, and atropisomeric diphosphine ligands.

Furthermore, Guiry and colleagues reported that a PHOX ligand featuring a di-o-tolylphosphine group exhibited superior performance in the Pd-catalyzed asymmetric Heck reaction of 2,3-dihydrofuran (B140613) when compared with diphenyl- and di-p-fluorophenylphosphino versions. scholaris.ca This highlights a clear structure-activity relationship where the steric hindrance of the o-tolyl groups is directly responsible for enhanced selectivity. Therefore, this compound serves as a crucial building block, providing access to the di-o-tolylphosphino group for incorporation into sophisticated ligand architectures for a range of enantioselective catalytic processes. scholaris.ca

Ruthenium-Catalyzed Transformations (e.g., Direct Amination of Alcohols)

Ruthenium complexes are highly effective catalysts for the direct amination of alcohols, a process that typically proceeds via a "borrowing hydrogen" or "hydrogen transfer" mechanism. In this catalytic cycle, the alcohol is first dehydrogenated by the ruthenium catalyst to form an intermediate aldehyde or ketone. This carbonyl compound then reacts with an amine to form an imine (or enamine), which is subsequently reduced by the ruthenium-hydride species generated in the initial dehydrogenation step, regenerating the catalyst and producing the final amine product. acs.orguu.nlrsc.org

Phosphine ligands are critical components of these ruthenium catalysts, as they modulate the electronic properties and steric environment of the metal center, influencing the efficiency and selectivity of the reaction. rsc.org While specific studies detailing the use of this compound in this context are limited, the closely related and commercially available tri(o-tolyl)phosphine is a well-established ligand in palladium-catalyzed cross-coupling and its derivatives are used in ruthenium catalysis. rsc.org The effectiveness of phosphines bearing bulky o-tolyl groups in related transformations suggests their utility in this area.

Mechanistic investigations into the Ru-catalyzed direct amination of alcohols with ammonia, using systems like RuHCl(CO)(PPh₃)₃/Xantphos, have provided insight into the catalytic cycle. acs.orguu.nl The reaction of the ruthenium precursor with the alcohol, often in the presence of a base, can form ruthenium dihydrido species. These species can sometimes be inactive but can be reactivated by the addition of a ketone, which forms an imine with ammonia, kick-starting the catalytic cycle. acs.org The phosphine ligand plays a crucial role in stabilizing the various ruthenium intermediates (e.g., Ru-H, Ru-alkoxide) involved in the hydrogen transfer steps. The steric bulk of ligands like those derived from di(o-tolyl)phosphine (B1586906) can promote the formation of coordinatively unsaturated species that are key to catalytic activity.

Utilization in Nickel-Catalyzed Reactions (e.g., Alkyne Cyclotrimerization)

Bromodiarylphosphines are valuable intermediates for the synthesis of specialized phosphine ligands used in nickel-catalyzed reactions, particularly the [2+2+2] cyclotrimerization of alkynes to form substituted benzenes. mdpi.com This transformation is a powerful tool for constructing aromatic rings, and the selectivity and activity of the nickel catalyst are highly dependent on the supporting ligand.

Research has demonstrated that bromo(diarylphosphino)benzenes, which are structural analogues of this compound, can be used to synthesize more complex pincer-type ligands. For instance, a diphosphine–benzophenone ligand was synthesized via the lithiation of o-bromo(di-(para-tolyl)phosphino)benzene followed by reaction with an electrophile. The resulting nickel complex proved to be a highly active catalyst for the cyclotrimerization of terminal alkynes, selectively affording 1,2,4-substituted benzenes. This illustrates a key application for bromo-diarylphosphine compounds as synthons for elaborate ligand structures.

In other studies, simple nickel(II) salts combined with phosphine ligands have been shown to catalyze the cyclotrimerization of various terminal alkynes. mdpi.com The reaction conditions and the nature of the phosphine ligand influence the regioselectivity of the cycloaddition, typically yielding a mixture of 1,2,4- and 1,3,5-trisubstituted benzene (B151609) isomers. Below is a table summarizing research findings for the nickel-catalyzed cyclotrimerization of different alkynes.

Table 1: Research Findings on Nickel-Catalyzed Alkyne Cyclotrimerization

Substrate (Alkyne) Catalyst System Conditions Product(s) Regioselectivity (1,2,4- vs 1,3,5-) Yield (%) Ref.
Phenylacetylene Ni(II) β-diketiminate complex Room Temp, 4 h 1,2,4- and 1,3,5-Triphenylbenzene Moderate preference for 1,2,4-isomer Good Conversion mdpi.com
Ethyl propiolate Ni(II) β-diketiminate complex 50 °C Substituted benzenes - Good Conversion mdpi.com
Methyl propargyl ether Ni(II) β-diketiminate complex Room Temp Substituted benzenes - Good Conversion mdpi.com
4-Fluorophenylacetylene Ni(II) β-diketiminate complex Room Temp 1,2,4- and 1,3,5-Tris(4-fluorophenyl)benzene - Lower Yield mdpi.com
Various Terminal Alkynes Ni complex with terphenyl phosphine ligand Room Temp, 30 min 1,2,4-Trisubstituted benzenes Single regioisomer in most cases High researchgate.net

The data indicate that nickel catalysts supported by phosphine ligands are effective for the cyclotrimerization of a range of arylacetylenes and other terminal alkynes. mdpi.comresearchgate.net The steric and electronic properties of the alkyne substrate, as well as the phosphine ligand, play a significant role in both the reaction efficiency and the regiochemical outcome. The ability to synthesize tailored phosphine ligands from precursors like this compound is therefore crucial for optimizing these powerful synthetic transformations.

Mechanistic Investigations of Bromodi O Tolyl Phosphine Mediated Catalysis

Elucidation of Catalytic Cycles (e.g., Pd(0)/Pd(II) and Pd(II)/Pd(IV) Pathways)

Palladium-catalyzed cross-coupling reactions, where bromodi(o-tolyl)phosphine can act as a ligand, predominantly proceed through a Pd(0)/Pd(II) catalytic cycle. uwindsor.ca However, under certain conditions, a Pd(II)/Pd(IV) pathway can also be operative, particularly with ligands that can stabilize higher oxidation states of palladium. nih.govyork.ac.uk

The generally accepted Pd(0)/Pd(II) cycle involves the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

Recent research has highlighted the complexity of these systems, where the P(o-tolyl)₃ ligand, a close relative of this compound, can promote the formation of various active species, including mononuclear Pd complexes and palladium nanoparticles (PdNPs). nih.govyork.ac.uk These findings suggest that multiple catalytic pathways can operate simultaneously. The Herrmann-Beller palladacycle, formed from Pd(OAc)₂ and P(o-tolyl)₃, can act as a precatalyst that enters into both Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. nih.govyork.ac.uk The stability imparted by palladacyclization can favor the Pd(II)/Pd(IV) mechanism. nih.govyork.ac.uk

Catalytic CycleKey IntermediatesRole of this compound (by analogy)
Pd(0)/Pd(II) Pd(0)L₂, ArPd(II)XL₂Stabilizes the Pd(0) and Pd(II) states, influences rates of oxidative addition and reductive elimination. uwindsor.ca
Pd(II)/Pd(IV) L₂Pd(II)X₂, L₂Pd(IV)X₂R₂Potentially stabilizes the higher Pd(IV) oxidation state, influencing reaction selectivity. nih.govyork.ac.uk

Oxidative Addition Dynamics

Oxidative addition is often the rate-determining step in the catalytic cycle. uwindsor.ca For palladium complexes, this step typically involves the addition of an aryl halide to the low-valent metal center. uwindsor.ca The mechanism of oxidative addition can be complex, with possibilities including concerted, nucleophilic substitution, and radical pathways. rsc.org

Kinetic studies on related phosphine-ligated palladium(0) complexes have shown that oxidative addition can occur after the dissociation of a phosphine (B1218219) ligand from a two-coordinate bis(phosphine)palladium(0) complex. uwindsor.ca This creates a highly unsaturated and reactive monoligated palladium(0) species. uwindsor.casemanticscholar.org The large steric bulk of ligands like tri(o-tolyl)phosphine, which is structurally similar to this compound, is known to facilitate the formation of these reactive monophosphine-ligated Pd(0) species. nih.gov

The rate of oxidative addition is influenced by the nature of the phosphine ligand. For instance, in the reaction with bromobenzene, a monoligated Pd(0) complex with P(o-Tol)₃ is the reactive species in a concerted mechanism. researchgate.net The presence of anions, such as halides from the palladium precursor, can also play a crucial role, forming tricoordinated anionic Pd(0) complexes that act as the effective catalysts. uwindsor.ca

Reductive Elimination Pathways

Reductive elimination is the final bond-forming step in many catalytic cycles, where two ligands on the metal center couple and are expelled as the product, reducing the metal's oxidation state. umb.edunumberanalytics.com This process is the microscopic reverse of oxidative addition and is often favored for metals in higher oxidation states. umb.eduu-tokyo.ac.jp

For square planar d⁸ complexes, such as Pd(II), reductive elimination often proceeds after the dissociation of a ligand to form a more reactive three-coordinate intermediate. uwindsor.ca This is analogous to the requirement for ligand dissociation prior to oxidative addition. uwindsor.ca The coupling of two groups in a cis-orientation is a key requirement for concerted reductive elimination. openochem.org

The electronic properties of the ancillary ligands significantly impact the rate of reductive elimination. Less electron-donating ligands can accelerate the reductive elimination of alkylamines from palladium(II) amido complexes. nih.gov This is consistent with the general principle that the process is favored when the metal center can be stabilized in its lower oxidation state. numberanalytics.com

Migratory Insertion Steps

Migratory insertion is a fundamental step in many organometallic catalytic processes, involving the insertion of an unsaturated ligand (like an alkene, alkyne, or carbon monoxide) into a metal-ligand bond. openochem.orgnumberanalytics.comwikipedia.org This step results in the formation of a new carbon-carbon or carbon-heteroatom bond without a change in the formal oxidation state of the metal. u-tokyo.ac.jpopenochem.org

Key features of migratory insertion include:

The two reacting ligands must be cis to each other. openochem.org

A vacant coordination site is generated during the insertion. u-tokyo.ac.jp

The reaction is generally favored on more electron-deficient metal centers. u-tokyo.ac.jp

In the context of palladium catalysis, migratory insertion of an alkene into a Pd-H bond is a crucial step in reactions like hydrogenation and hydroformylation. wikipedia.org Similarly, the insertion of carbon monoxide into a Pd-alkyl or Pd-aryl bond is fundamental to carbonylation reactions. openochem.org The nature of the phosphine ligand can influence the rate and selectivity of these insertion reactions by modifying the electronic and steric environment at the metal center. numberanalytics.com

Catalyst Pre-activation and Speciation Studies

Palladium catalysts are often introduced as stable precatalysts, such as Pd(OAc)₂ or palladacycles, which require an in-situ activation step to generate the catalytically active Pd(0) species. nih.govyork.ac.uknih.gov The P(o-tolyl)₃ ligand readily forms a stable palladacycle, the Herrmann-Beller catalyst, with Pd(OAc)₂. nih.govnih.gov

The activation of this palladacycle is complex. Studies have shown that in the presence of a base like hydroxide, it converts to a more activated form. nih.govyork.ac.uk This activated species can then generate both active Pd(0) and Pd(II) species, which can participate in catalysis. nih.gov Water and/or acid have been found to be critical for the generation of the active Pd(0) species from these palladacyclic precursors. nih.gov

Furthermore, research indicates that "simple" phosphine ligands like P(o-tolyl)₃ can promote the formation of higher-order palladium clusters (Pdₙ), which are themselves catalytically competent. nih.gov This highlights that the speciation of the catalyst can be highly complex, moving beyond simple mononuclear complexes. nih.gov The use of rationally designed bis-phosphine mono-oxide (BPMO)-ligated Pd(II) precatalysts can allow for more reliable and complete catalyst activation. rsc.org

Role of Ligand Dissociation and Association in Catalytic Turnover

The dissociation and association of ligands are critical events that govern the turnover rate in a catalytic cycle. As mentioned, the dissociation of a phosphine ligand is often a prerequisite for key steps like oxidative addition and reductive elimination. uwindsor.ca This is because these steps frequently require a coordinatively unsaturated metal center to proceed efficiently. uwindsor.casemanticscholar.org

The steric bulk of the phosphine ligand plays a significant role in its dissociation. Bulky ligands like P(o-tolyl)₃, with its large cone angle, favor the formation of monoligated Pd(0) species, which are highly reactive. nih.govnih.gov However, excessive ligand dissociation can also lead to catalyst deactivation through the formation of unreactive aggregates or palladium black.

Conversely, the association of a ligand is necessary to stabilize the metal center at other stages of the cycle and to prevent irreversible decomposition. The equilibrium between ligated and unligated species is therefore a delicate balance that is crucial for maintaining catalytic activity. The concentration of free phosphine in the reaction mixture can significantly influence the reaction rate and selectivity, often inhibiting the reaction at high concentrations by preventing the formation of the necessary vacant coordination sites. uwindsor.cauvic.ca

Influence of Bromine on Reaction Selectivity and Rate

The presence of a bromine atom on the phosphine ligand, as in this compound, can exert a significant influence on the catalyst's performance through both electronic and steric effects.

Electronically, the bromine atom is electron-withdrawing, which can affect the donor properties of the phosphine. The donor strength of a phosphine ligand influences the rates of the elementary steps in a catalytic cycle. rsc.org For example, less electron-donating ligands can accelerate reductive elimination from certain Pd(II) complexes. nih.gov Computational studies on related systems have shown that electron-withdrawing substituents on the phosphine ligand increase the s-character in the P-metal bond, which can impact reactivity. rsc.org

The position of the bromine atom on the tolyl group would also be a critical factor. An ortho-bromine would contribute significantly to the steric bulk of the ligand, in addition to its electronic effect. This increased steric hindrance could further promote the dissociation of the phosphine to generate highly reactive, coordinatively unsaturated intermediates.

In the context of chemoselectivity, the electronic properties of the phosphine ligand can be decisive. For instance, in nickel-catalyzed cross-couplings, small phosphines have been shown to promote the selective oxidative addition of Ar-O bonds over Ar-Cl bonds, an effect attributed to both electronic and steric factors. nih.gov Similarly, the choice of phosphine ligand can dictate the regioselectivity in reactions involving substrates with multiple reactive sites. researchgate.net The interplay between the electronic effect of the bromine and the steric bulk of the di(o-tolyl)phosphine (B1586906) moiety would therefore be expected to have a nuanced impact on both the rate and selectivity of the catalyzed reaction.

No Specific Research Found on Catalyst Deactivation of this compound

Despite a thorough search of available scientific literature, no specific studies detailing the mechanistic investigations into catalyst deactivation and P-C bond cleavage for this compound-mediated catalysis could be identified.

While the principles of catalyst deactivation and phosphorus-carbon (P-C) bond cleavage are well-documented for a variety of phosphine ligands, research explicitly focusing on this compound in this context appears to be unavailable in the public domain.

General mechanisms of deactivation for catalysts involving phosphine ligands often include processes such as:

Oxidation: The phosphorus center can be oxidized, particularly in the presence of air or other oxidants, to form phosphine oxides, which are typically poor ligands and lead to catalyst inactivation.

P-C Bond Cleavage: Under certain reaction conditions, the bond between the phosphorus atom and its aryl or alkyl substituents can be cleaved. This can occur through various pathways, including oxidative addition to the metal center, leading to the degradation of the ligand and deactivation of the catalyst.

Ligand Dissociation: The phosphine ligand can dissociate from the metal center, leading to the formation of less active or inactive species.

Formation of Bridging Species: In some cases, phosphido species formed from P-C bond cleavage can bridge multiple metal centers, leading to the formation of inactive catalyst clusters.

Studies on structurally related phosphines, such as tri(o-tolyl)phosphine, have provided insights into how the steric bulk of the o-tolyl groups can influence catalyst stability and activity. The presence of these bulky groups can, in some instances, protect the metal center and retard certain deactivation pathways. However, they can also promote specific types of intramolecular reactions that may lead to catalyst degradation.

Without dedicated research on this compound, any discussion on its specific deactivation pathways would be purely speculative and not based on the required detailed research findings and data. Therefore, the requested in-depth article with data tables on this specific topic cannot be generated at this time.

Spectroscopic and Analytical Characterization of Bromodi O Tolyl Phosphine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. By analyzing the spectra of various nuclei, primarily ¹H, ³¹P, and ¹³C, detailed information about the molecular framework, connectivity, and purity can be obtained.

The ¹H NMR spectrum of bromodi(o-tolyl)phosphine is expected to exhibit distinct signals corresponding to the aromatic and methyl protons of the two o-tolyl groups. Based on data from structurally similar compounds like tri(o-tolyl)phosphine and various o-tolylphosphine oxides, the aromatic protons would appear as a complex multiplet in the range of approximately 7.0–8.0 ppm. rsc.orgrsc.orgchemicalbook.com The methyl (CH₃) protons would give rise to a singlet, or a doublet due to coupling with the phosphorus nucleus, typically found in the upfield region around 2.3–2.4 ppm. rsc.org The precise chemical shifts and coupling constants are sensitive to the solvent used and the electronic environment dictated by the phosphorus-bromine bond. In its metal complexes, these chemical shifts can be altered due to coordination with the metal center. For instance, in certain nickel complexes containing para-tolyl phosphine (B1218219) ligands, the methyl protons show distinct, non-equivalent signals, indicating a specific binding mode. acs.org

Table 1: Representative ¹H NMR Data for Related o-Tolyl Phosphine Compounds

CompoundSolventChemical Shift (δ) of Methyl Protons (ppm)Chemical Shift (δ) of Aromatic Protons (ppm)Reference
(±)-o-tolylphenylphosphine oxideCDCl₃2.35 (s, 3H)7.21-7.75 (m, 9H) rsc.org
Diphenyl(o-tolyl)phosphine (B1346794) oxideCDCl₃2.39 (s, 3H)7.15-7.85 (m, 14H) rsc.org

³¹P NMR spectroscopy is the most direct method for characterizing phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. rasayanjournal.co.in For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift would be influenced by the electronegativity of the attached bromine and the steric bulk of the two o-tolyl groups.

Table 2: ³¹P NMR Chemical Shifts for Related Phosphine Oxides and Complexes

CompoundSolvent³¹P Chemical Shift (δ) (ppm)Reference
(±)-o-tolylphenylphosphine oxideCDCl₃21.6 rsc.org
Diphenyl(o-tolyl)phosphine oxideCDCl₃31.4 rsc.org
Gold(I) phosphine complexes-Coordination shifts observed upon binding researchgate.net

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbon, the four unique aromatic carbons of the tolyl group, and the ipso-carbon directly bonded to the phosphorus atom. The signals for the carbon atoms are often split into doublets due to coupling with the ³¹P nucleus (JP-C). The magnitude of these coupling constants provides valuable information about the connectivity, with ¹JP-C (for the ipso-carbon) being significantly larger than ²JP-C, ³JP-C, and ⁴JP-C.

Based on data for related compounds like diphenyl(o-tolyl)phosphine oxide, the methyl carbon signal would appear around 20 ppm, while the aromatic carbons would resonate in the 125–142 ppm range. rsc.orgrsc.org The ipso-carbon bonded to phosphorus typically shows a large coupling constant and may be shifted further downfield. rsc.org

Table 3: Representative ¹³C NMR Data for a Related o-Tolyl Phosphine Oxide

CompoundSolventSelected Chemical Shifts (δ) (ppm) and P-C Coupling Constants (JP-C)Reference
(±)-o-tolylphenylphosphine oxideCDCl₃, {¹H, ³¹P}20.2 (ArCH₃), 126.0, 128.9, 129.5, 130.8, 131.4, 132.2, 132.3, 132.8, 141.4 (Aromatic C) rsc.org
Diphenyl(o-tolyl)phosphine oxideCDCl₃Signals observed at 126.3 (d, J=6.3 Hz), 130.7 (d, J=10.1 Hz), 131.7 (d, J=10.1 Hz), 132.0 (d, J=2.5 Hz), 132.2 (d, J=9.9 Hz), 142.9 (d, J=6.5 Hz) rsc.org

Low-temperature NMR studies are crucial for investigating dynamic processes and characterizing thermally unstable intermediates in solutions of phosphine complexes. acs.org Many phosphine complexes are labile at room temperature, leading to rapid ligand exchange that can result in broad, averaged signals in the NMR spectrum. publish.csiro.au By cooling the sample, these exchange processes can be slowed on the NMR timescale, allowing for the observation of sharp, distinct signals for each species present in solution. mdpi.com This technique has been successfully used to identify adducts in solution, observe different isomers, and trap reactive intermediates that are part of a catalytic cycle. mdpi.compnas.org For instance, in studies of nickel-phosphine complexes, cooling to -70°C sharpened the ³¹P NMR signals, enabling the characterization of multiple isomers formed upon reaction with hydrogen. pnas.org

¹³C NMR Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. rsc.orglibretexts.org For this compound, the IR spectrum would be dominated by absorption bands characteristic of the o-tolyl groups. These include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching (of the methyl group): Found just below 3000 cm⁻¹, in the range of 2850–2960 cm⁻¹. wpmucdn.com

C=C stretching within the aromatic ring: Occurring in the 1450–1600 cm⁻¹ region.

P-Aryl stretching: Generally observed in the fingerprint region.

A key vibration, though potentially weak, is the P-Br stretch . This absorption is expected to occur in the far-infrared region of the spectrum (typically below 500 cm⁻¹), as is common for heavier single bonds. In the context of its metal complexes, IR spectroscopy can also identify bands corresponding to metal-phosphine and metal-halide vibrations, which also appear in the low-frequency, far-IR region. illinois.edu For example, the IR spectrum of a chromium chloride phosphine complex showed distinct Cr-Cl stretching bands at 300 and 270 cm⁻¹. illinois.edu

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray studies on metal complexes of o-tolyl-containing phosphines provide invaluable insight into their coordination chemistry. For example, the crystal structure of a palladium complex, Pd(dba)[P(o-Tol)₃]₂, revealed an unusually long Pd−P bond length of 2.388 Å, attributed to the steric hindrance imposed by the ligands. researchgate.net Similarly, the structures of nickel complexes with diphosphine ligands have been determined, confirming the coordination mode of the ligand. acs.org Such studies are essential for understanding how the steric and electronic properties of ligands like this compound dictate the structure and potential catalytic activity of their metal complexes. The presence of a bromine atom also introduces the possibility of halogen bonding interactions in the solid-state packing, a phenomenon that can be investigated through crystallographic analysis. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular weight of this compound can be calculated based on the atomic masses of its constituent elements: carbon, hydrogen, phosphorus, and bromine.

Table 1: Calculated Molecular Weight of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol )
Carbon C 12.011 14 168.154
Hydrogen H 1.008 14 14.112
Phosphorus P 30.974 1 30.974
Bromine Br 79.904 1 79.904

| Total | | | | 293.144 |

Note: The molecular weight can vary slightly based on the specific isotopes of each element.

The presence of bromine is typically indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (m/z), corresponding to the 79Br and 81Br isotopes. libretexts.org The fragmentation of aryl phosphines often involves the cleavage of the phosphorus-carbon and phosphorus-halogen bonds.

Table 2: Predicted Major Fragmentation Pathways for this compound

Fragmentation Process Lost Fragment Resulting Ion
Loss of a bromine radical Br• [P(C₇H₇)₂]⁺
Loss of a tolyl radical C₇H₇• [BrP(C₇H₇)]⁺
Loss of a hydrogen bromide molecule HBr [C₁₄H₁₃P]⁺
Cleavage of the P-Br bond PBr [C₁₄H₁₄]⁺

The relative abundances of these fragment ions provide insights into the stability of the different parts of the molecule and the strength of the chemical bonds. For instance, the formation of the tropylium (B1234903) ion ([C₇H₇]⁺) is a common feature in the mass spectra of toluene-containing compounds due to its aromatic stability. libretexts.org

In Situ Spectroscopic Monitoring of Catalytic Processes

In situ spectroscopy is a powerful methodology for studying catalytic reactions as they occur, providing real-time information on the formation, transformation, and consumption of reactants, intermediates, and products. Current time information in Bangalore, IN. This approach is crucial for understanding the intricate mechanisms of catalytic cycles involving this compound and its metal complexes. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for these studies. magritek.com

While specific studies detailing the in-situ monitoring of catalytic reactions with this compound are not prevalent in the reviewed literature, the principles can be extrapolated from research on similar phosphine ligands. For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, ³¹P NMR spectroscopy is an invaluable tool. nih.govlibretexts.orgrsc.org It allows for the direct observation of the phosphorus-containing species in the catalytic cycle, including the initial phosphine ligand, its coordination to the metal center, and the formation of various catalytic intermediates. nih.gov

Table 3: Application of In Situ Spectroscopy in Catalysis with Phosphine Ligands

Spectroscopic Technique Information Obtained Relevance to this compound Catalysis
³¹P NMR Spectroscopy - Ligand coordination and exchange- Formation of catalytic intermediates (e.g., oxidative addition complexes, transmetalation species)- Catalyst decomposition pathways By monitoring the chemical shift of the phosphorus nucleus, one could track the involvement of this compound in the various stages of a catalytic cycle, such as its binding to a palladium(0) precursor and its state within the active catalytic species. magritek.com
In Situ IR Spectroscopy - Monitoring of reactant and product concentrations- Identification of functional groups in transient species- Study of ligand exchange reactions In reactions involving carbonyl-containing substrates or metal carbonyl complexes, in-situ IR can track the changes in the C=O stretching frequency, providing insights into the electronic environment of the metal center as influenced by the this compound ligand. nih.govrsc.org

| In Situ Raman Spectroscopy | - Complementary vibrational information to IR- Monitoring of reactions in aqueous media- Study of solid catalysts and surface species | For heterogeneous catalytic systems where this compound complexes are supported on a solid material, in-situ Raman spectroscopy could provide valuable information about the structure and bonding of the surface-adsorbed species. nih.gov |

The application of these in-situ techniques to catalytic systems employing this compound would enable a detailed mechanistic understanding. For instance, in a Suzuki-Miyaura coupling, one could potentially observe the oxidative addition of an aryl halide to a Pd(0)-Bromodi(o-tolyl)phosphine complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. libretexts.org Such studies are critical for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Theoretical and Computational Studies of Bromodi O Tolyl Phosphine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Time-Dependent DFT (TD-DFT) is another crucial tool used to predict electronic transitions and understand the photophysical properties of related compounds. researchgate.netrsc.org By analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insight into the nature of electronic excitations. researchgate.netnih.gov

The spatial arrangement of the o-tolyl groups in bromodi(o-tolyl)phosphine is critical to its steric and electronic properties. Conformational analysis through computational methods seeks to identify the most stable three-dimensional structures (conformers) and the energy barriers for rotation around the P-C bonds.

Computational models developed for triphenylphosphine (B44618) ligands in stereogenic metal complexes can predict the preferred "propeller" configuration by analyzing steric interactions between the phenyl rings and other ligands bound to the metal center. rsc.org A similar approach could be applied to this compound complexes to predict the lowest energy conformations, which are dictated by the minimization of steric clashes between the bulky o-tolyl groups and the bromine atom or a coordinated metal center.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For phosphine (B1218219) ligands, NBO analysis is particularly useful for quantifying the electronic properties of the phosphorus lone pair and understanding its bonding to a metal center. In a study of a nickel complex with a diphosphine ligand derived from o-bromo(di-(para-tolyl)phosphino)benzene, NBO analysis at the B3LYP/def2TZVP level of theory was used to confirm the nature of the nickel-oxygen interaction by calculating the Wiberg bond index, which was found to be less than 0.01, indicating no significant bond. acs.orgnih.gov

Conformational Analysis and Energetics

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surfaces of chemical reactions. nih.govsmu.edu By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction pathway can be constructed.

In the context of this compound, which can act as a precursor to other phosphine ligands or participate directly in reactions, computational modeling could be used to study its synthesis or its role in catalysis. For instance, modeling the reaction of di(o-tolyl)phosphine (B1586906) with a brominating agent could reveal the transition state for the formation of the P-Br bond. Similarly, if used as a ligand, its influence on the transition states of a catalytic cycle could be modeled, providing insight into how its specific steric and electronic profile affects the reaction barriers. nih.gov

Prediction of Ligand Performance in Catalysis

A major goal of computational chemistry in catalysis is the de novo design and prediction of ligand performance, which can guide experimental efforts and accelerate the discovery of new, more efficient catalysts. researchgate.netuib.no By calculating key properties of a ligand and its metal complexes, it is possible to predict its potential effectiveness in a given catalytic transformation.

One approach involves correlating computed ligand properties with experimentally observed catalytic activity. For phosphine ligands, steric parameters like the percent buried volume (%Vbur) and electronic parameters like the Tolman Electronic Parameter (TEP) are often used. mdpi.com Recent studies have shown that for certain nickel- and palladium-catalyzed cross-couplings, a "reactivity cliff" exists based on the minimum percent buried volume, allowing for the computational prediction of whether a ligand will be active or inactive.

For this compound, or ligands derived from it, computational models could predict its performance in catalytic reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. chem8.orgrsc.org By calculating its steric and electronic profile and modeling its interaction with a metal center throughout a proposed catalytic cycle, researchers could estimate its likely activity and selectivity, comparing it with known successful ligands. uib.no However, prediction models must be used with caution, as their success depends on the correct identification of the catalyst's resting state and the rate-determining step, which can change with subtle variations in the system. uib.no

Structure-Reactivity and Structure-Selectivity Relationship Studies

Understanding the relationship between a ligand's structure and the resulting catalyst's reactivity and selectivity (SRR and SSR) is fundamental to rational catalyst design. nih.gov Computational studies play a vital role in elucidating these relationships by systematically modifying ligand structures in silico and evaluating the energetic consequences for key steps in a catalytic cycle.

Studies on Buchwald-type phosphines in nickel-catalyzed cross-couplings, for example, have combined data-driven analysis with mechanistic studies of well-defined nickel complexes to rationalize reactivity patterns. nih.gov Similarly, combined DFT and machine learning approaches have been used to probe the efficiency of terphenyl versus biaryl phosphine ligands in C-N coupling, identifying the interplay of the metal's charge, the ligand's cone angle, and Sterimol parameters as key determinants of performance. chem8.org

The unique structure of this compound, featuring two bulky o-tolyl groups and a reactive P-Br bond, suggests that its structure-reactivity relationships would be intriguing. The steric hindrance from the methyl groups on the aryl rings is known to influence reaction outcomes. For instance, the use of P(o-tolyl)₃ in palladium-catalyzed reactions can lead to complex behavior, with the ligand's bulk and its ability to form palladacycles imparting unique stability and even enabling different catalytic pathways (e.g., Pd(II)/Pd(IV) vs. Pd(0)/Pd(II)). nih.gov Computational studies could systematically probe these effects for this compound, for example by comparing its reactivity to that of its meta- and para-tolyl isomers, to isolate the specific influence of the ortho-methyl groups. rsc.org

Interactive Data Table: Selected Bond Parameters of a Related Palladium Complex

The following table contains selected bond lengths and angles for Pd(dba)[P(o-Tol)₃]₂, a complex containing the related tris(o-tolyl)phosphine ligand. This data provides context for the typical coordination geometry and steric influence of o-tolyl phosphine ligands. researchgate.net

ParameterValue
Pd-P(1) Bond Length (Å)2.372(1)
Pd-P(2) Bond Length (Å)2.388(1)
P(1)-Pd-P(2) Bond Angle (°)116.19(2)
Pd-C(7) Bond Length (Å)2.163(2)
Pd-C(8) Bond Length (Å)2.189(2)

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Bromodi(o-tolyl)phosphine Derivatives with Enhanced Properties

The development of advanced derivatives of this compound with superior properties is a significant area of ongoing research. Scientists are exploring various strategies to modify its structure to enhance catalytic activity, selectivity, and stability. Key approaches include the introduction of different functional groups to the tolyl rings or the synthesis of analogs with altered steric and electronic characteristics. numberanalytics.com

One promising direction is the synthesis of chiral derivatives for asymmetric catalysis, a crucial process in the pharmaceutical industry. By introducing chiral centers into the ligand structure, researchers aim to create catalysts that can selectively produce one enantiomer of a chiral molecule over the other. beilstein-journals.org Another area of focus is the development of derivatives with increased steric bulk. Bulky phosphine (B1218219) ligands can promote the formation of highly reactive, monoligated metal species, which can be advantageous in certain cross-coupling reactions. nih.gov

Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in the rational design of these advanced ligands. numberanalytics.com These tools allow for the prediction of how structural modifications will impact the ligand's properties and its performance in catalytic reactions, thereby accelerating the discovery of new and improved catalysts. numberanalytics.comresearchgate.net

ParameterDescriptionImpact on Catalysis
Steric Effects The spatial arrangement of atoms around the phosphorus center. Quantified by the Tolman cone angle. numberanalytics.comInfluences the accessibility of the metal center and the stability of reaction intermediates. Bulky ligands can prevent side reactions. numberanalytics.com
Electronic Effects The ability of the ligand to donate or withdraw electron density from the metal center. numberanalytics.comModulates the metal's oxidation state and reactivity. Can influence the rate-determining step of a catalytic cycle. numberanalytics.comresearchgate.net
Chirality The "handedness" of a molecule.Enables enantioselective catalysis, producing specific stereoisomers of a product. beilstein-journals.org

Exploration of Novel Catalytic Transformations Beyond Established Cross-Couplings

While this compound and its derivatives are well-established in cross-coupling reactions like Suzuki-Miyaura and Heck couplings, researchers are actively exploring their potential in other novel catalytic transformations. nih.govncl.ac.ukuva.es This expansion of its catalytic repertoire opens up new avenues for the synthesis of complex organic molecules.

One such area is C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. kit.eduresearchgate.net This approach is highly desirable from a green chemistry perspective as it can reduce the number of synthetic steps and minimize waste. uva.es The unique steric and electronic properties of this compound-based ligands could be harnessed to achieve regioselective C-H activation in various substrates.

Another emerging field is photoredox catalysis, which utilizes visible light to drive chemical reactions. kit.edunih.govdmaiti.com The combination of phosphine catalysis with photoredox catalysis has the potential to enable previously inaccessible transformations under mild reaction conditions. nih.govnih.gov For instance, this dual catalytic system could be employed for the generation of radical intermediates, leading to new bond formations. nih.gov Research is also underway to investigate the use of this compound ligands in other catalytic reactions such as hydroamination and the cyclo-oligomerization of isocyanates. nih.govnih.govresearchgate.net

Integration into Supported or Heterogeneous Catalytic Systems

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, there is a growing interest in immobilizing this compound and its derivatives onto solid supports. d-nb.inforesearchgate.net This creates heterogeneous catalysts that can be easily separated from the reaction mixture, offering significant advantages in terms of cost-effectiveness and sustainability. d-nb.inforesearchgate.net

Various materials are being explored as supports, including polymers, silica, and nanoparticles. d-nb.inforesearchgate.netmdpi.com The choice of support and the method of immobilization are crucial for maintaining the catalytic activity and selectivity of the phosphine ligand. researchgate.net Porous organic polymers (POPs) are particularly promising due to their high surface area and tunable porosity, which can enhance catalyst loading and accessibility. mdpi.com

The development of these supported catalysts is a key step towards the industrial application of this compound-based catalytic systems, especially for large-scale chemical production. mdpi.com

Development of Sustainable and Green Synthetic Protocols Utilizing this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govrsc.org In this context, research is focused on creating more sustainable and environmentally friendly protocols that utilize this compound. This includes the use of greener solvents, milder reaction conditions, and processes that minimize waste generation. nih.govnih.gov

One approach is to perform reactions in aqueous media, which is a benign and abundant solvent. nih.gov The development of water-soluble derivatives of this compound is therefore an important research goal. Additionally, efforts are being made to reduce catalyst loading and reaction times, which can be achieved through the design of more active and robust catalysts. ncl.ac.uk Microwave-assisted synthesis is another green technique being explored to accelerate reactions and improve energy efficiency. nih.gov

The overarching aim is to develop catalytic systems that are not only highly efficient but also have a minimal environmental impact. uva.esnih.gov

Advanced Mechanistic Investigations Leveraging Cutting-Edge Analytical Techniques

A deep understanding of the reaction mechanism is essential for the rational design of more efficient catalysts. nih.gov Researchers are employing a range of advanced analytical techniques to probe the intricate details of catalytic cycles involving this compound. advanceseng.comrsc.org

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are particularly powerful tools for observing catalytic intermediates in real-time. nih.govadvanceseng.comrsc.org This allows for the direct identification of active species and the elucidation of reaction pathways. nih.govnih.gov For example, in-situ NMR has been used to observe a catalytic intermediate in the phosphine-catalyzed cyclo-oligomerization of isocyanates. nih.govresearchgate.net

Combining experimental data with computational modeling provides a synergistic approach to unraveling complex reaction mechanisms. researchgate.net This detailed mechanistic insight is crucial for optimizing reaction conditions and for the future design of next-generation catalysts based on the this compound scaffold. numberanalytics.comresearchgate.net

Analytical TechniqueInformation GainedRelevance to Catalysis Research
In-situ NMR Spectroscopy Real-time monitoring of reaction progress and identification of intermediates. nih.govadvanceseng.comElucidation of reaction mechanisms and active catalytic species. nih.govnih.govresearchgate.net
In-situ Raman Spectroscopy Provides information on molecular vibrations and can monitor changes in catalyst structure during a reaction. rsc.orgUnderstanding catalyst-substrate interactions and identifying key intermediates. rsc.org
X-ray Crystallography Determines the precise three-dimensional structure of molecules, including catalyst-ligand complexes. researchgate.netProvides crucial information on bond lengths and angles, which influences steric and electronic properties. researchgate.net
Computational Modeling (e.g., DFT) Predicts ligand properties, reaction energies, and transition state structures. numberanalytics.comresearchgate.netGuides the rational design of new catalysts and helps to interpret experimental observations. numberanalytics.comresearchgate.net

Q & A

Q. What are the established synthetic routes for Bromodi(o-tolyl)phosphine in laboratory settings?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, where bromine sources (e.g., bromides or brominating agents) react with di(o-tolyl)phosphine precursors. For example, analogous protocols for tri(o-tolyl)phosphine synthesis involve palladium acetate (Pd(OAc)₂) and ligands in solvents like dioxane or DMF, with base additives (e.g., potassium phosphate) to facilitate coupling . Purification typically involves column chromatography or recrystallization, followed by characterization via NMR and elemental analysis.

Q. Which analytical methods are critical for confirming the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR to confirm phosphine bonding and 1^{1}H/13^{13}C NMR for aryl group verification.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight.
  • Elemental Analysis : To ensure stoichiometric consistency (e.g., C, H, Br, P ratios). Physical properties (e.g., melting point, refractive index) should align with literature data for analogous organophosphorus compounds .

Q. What are the primary applications of this compound in catalysis and materials science?

this compound may serve as a ligand in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling or polymer synthesis, where steric and electronic properties influence catalytic activity. For instance, tri(o-tolyl)phosphine ligands enhance polymer molecular weight in fluorene-containing conjugated polymers by stabilizing palladium intermediates . Bromine substitution could modify reactivity for specialized applications (e.g., halogen exchange reactions).

Advanced Research Questions

Q. How does ligand steric bulk impact the catalytic performance of this compound in cross-coupling reactions?

The o-tolyl groups increase steric hindrance around the phosphorus atom, which can stabilize low-coordinate palladium intermediates and suppress undesired side reactions (e.g., β-hydride elimination). Comparative studies with less bulky ligands (e.g., triphenylphosphine) show improved yields and selectivity for hindered substrates . Researchers should optimize ligand-to-catalyst ratios (e.g., 1:1–2:1) to balance activity and stability.

Q. What experimental strategies address discrepancies in reaction yields when using this compound under varying conditions?

Contradictory results often arise from:

  • Oxygen sensitivity : Phosphines are prone to oxidation; rigorously degas solvents and use inert atmospheres.
  • Catalyst-ligand mismatch : Screen palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and bases (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Substrate scope : Electron-deficient aryl bromides may require higher catalyst loadings. Statistical design of experiments (DoE) can systematically identify critical variables .

Q. How can this compound be utilized to optimize polymer molecular weight in conjugated polymer synthesis?

Polymer molecular weight (Mn) is influenced by ligand-catalyst synergy. For example:

  • Ligand choice : Tri(o-tolyl)phosphine with Pd₀ complexes increases Mn by stabilizing active catalytic species.
  • Solvent and additives : Non-polar solvents (e.g., toluene) and phase-transfer catalysts (e.g., TBAB) enhance monomer solubility and reaction efficiency.
  • Temperature : Elevated temperatures (80–100°C) improve chain propagation but risk side reactions. Monitor Mn via gel permeation chromatography (GPC) and correlate with photophysical properties .

Methodological Guidance

  • Literature Review : Extrapolate data from organophosphorus compound classes (e.g., chlorodi(o-tolyl)phosphine) to infer this compound behavior, as recommended in toxicological profiling guidelines .
  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and mitigate pitfalls (e.g., overgeneralization) .
  • Data Reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for reproducibility, including detailed experimental procedures and raw data deposition .

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